1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid
Description
1-[(2-Chloro-5-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid (CAS 1004193-11-6) is a pyrazole-based carboxylic acid derivative featuring a substituted phenoxymethyl group at the 1-position of the pyrazole ring. The compound’s structure combines a pyrazole core with a phenoxy moiety substituted with chlorine and methyl groups at the 2- and 5-positions, respectively. The carboxylic acid group at the 3-position of the pyrazole ring enhances its polarity, making it a candidate for applications in medicinal chemistry, such as enzyme inhibition or ligand design. Its synthesis likely involves ester hydrolysis or coupling reactions, as seen in analogous pyrazole-carboxylic acid derivatives .
Properties
IUPAC Name |
1-[(2-chloro-5-methylphenoxy)methyl]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-8-2-3-9(13)11(6-8)18-7-15-5-4-10(14-15)12(16)17/h2-6H,7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMQLKZEDLJGOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCN2C=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the chloromethylphenoxy group: This step involves the nucleophilic substitution reaction where the pyrazole ring is reacted with 2-chloro-5-methylphenol in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols or aldehydes.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Agriculture: The compound is investigated for its herbicidal properties, targeting specific weeds without affecting crops.
Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. In agricultural applications, it may disrupt essential biological processes in weeds, leading to their death.
Comparison with Similar Compounds
Phenoxy Substituent Variations
- Chlorine and Methyl Positioning: The target compound’s phenoxy group contains 2-chloro-5-methyl substituents. 1-[(4-Chloro-2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid (CAS 1004193-09-2): The 4-chloro substituent may alter electronic effects compared to the 2-chloro group in the target compound .
Methoxy vs. Chloro Substituents
- 1-(2-Methoxy-5-methylphenyl)-1H-pyrazole-3-carboxylic acid (CAS 1152535-19-7): Replacing chlorine with methoxy introduces an electron-donating group, likely reducing electrophilicity and increasing solubility compared to the chloro-substituted target .
- 1-(2-Methoxyphenyl)-3-methyl-1H-pyrazole-5-carboxylic acid (CAS 1020240-43-0): Methoxy at the 2-position and methyl at the 3-position highlight how substituent positions influence molecular dipole moments and bioactivity .
Pyrazole Core Modifications
- 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS Not provided): The carboxylic acid at the 4-position (vs. 3-position in the target) may reduce hydrogen-bonding capacity, impacting interactions with biological targets .
Physicochemical Properties
*logP values estimated using fragment-based methods.
Biological Activity
1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a synthetic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C12H11ClN2O3
- CAS Number : 1004193-11-6
- IUPAC Name : 1-[(2-chloro-5-methylphenoxy)methyl]pyrazole-3-carboxylic acid
The compound features a pyrazole ring substituted with a carboxylic acid group and a chloromethylphenoxy moiety, contributing to its unique biological properties.
Anti-inflammatory Properties
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory activity. For instance, compounds similar to this compound have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a study, specific derivatives demonstrated up to 85% inhibition of TNF-α at concentrations comparable to established anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Pyrazole derivatives have been reported to exhibit activity against various bacterial strains, including E. coli and Staphylococcus aureus. In vitro studies have shown that modifications in the pyrazole ring can enhance antibacterial efficacy, indicating that this compound may also possess similar properties .
Anticancer Potential
Preliminary studies suggest that pyrazole derivatives may play a role in cancer treatment. The mechanism often involves the inhibition of specific enzymes or pathways involved in tumor growth. For example, certain pyrazole compounds have been linked to the inhibition of cell proliferation in cancer cell lines, highlighting their potential as anticancer agents .
The biological activity of this compound is likely mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer progression.
- Receptor Modulation : It could interact with receptors that regulate immune responses or cell proliferation.
Synthesis and Production
The synthesis of this compound typically involves:
- Formation of the pyrazole ring through the reaction of hydrazine with a suitable diketone.
- Nucleophilic substitution involving 2-chloro-5-methylphenol to introduce the chloromethylphenoxy group.
Industrial production may utilize advanced techniques such as continuous flow reactors and optimized purification methods to enhance yield and purity.
Comparative Analysis
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-[2-chloro-5-methylphenoxy]methyl]-1H-pyrazole-3-carboxylic acid | Structure | Anti-inflammatory, Antimicrobial, Anticancer |
| Phenylbutazone | Structure | Anti-inflammatory |
| Other Pyrazole Derivatives | Varies | Varies based on substitution |
Case Studies
Several studies have explored the biological activities of pyrazole derivatives:
- Study on Anti-inflammatory Activity : A series of novel pyrazoles were synthesized and tested for their ability to inhibit TNF-α and IL-6 production. Results indicated significant activity at low concentrations compared to standard drugs .
- Antimicrobial Testing : A set of pyrazoles was evaluated against common bacterial pathogens. Compounds with specific structural modifications showed enhanced antibacterial effects, suggesting a structure–activity relationship that could be exploited for drug development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
